Product packaging for 2-Nitrophenyl pentyl ether(Cat. No.:CAS No. 39645-91-5)

2-Nitrophenyl pentyl ether

Cat. No.: B1594961
CAS No.: 39645-91-5
M. Wt: 209.24 g/mol
InChI Key: YRVCISCRAMHCFP-UHFFFAOYSA-N
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Description

2-Nitrophenyl pentyl ether (CAS 39645-91-5) is an organic compound of significant value in analytical chemistry, primarily functioning as a plasticizer in the formulation of polymer membranes for ion-selective electrodes (ISEs) . Its core application lies in modifying the physical properties of poly(vinyl chloride) (PVC) or other polymer membranes, making them more flexible and improving their performance characteristics . Comparative studies have shown that plasticizers like this compound and its homolog, o-nitrophenyl octyl ether, are critical for optimizing the response behavior, selectivity, and detection limit of carrier-based liquid membrane electrodes . By dissolving the ionophore and other membrane components, it creates a uniform liquid matrix that facilitates ion exchange and transport, which is fundamental for the accurate potentiometric detection of specific ions in solution. This makes it an essential material in the development and manufacturing of sensors for chemical analysis and biomedical research. As a chemical for scientific investigation, this compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, or for any human or veterinary use. Researchers should consult the safety data sheet prior to use, as it may cause skin irritation (H315) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B1594961 2-Nitrophenyl pentyl ether CAS No. 39645-91-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitro-2-pentoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(13)14/h4-5,7-8H,2-3,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVCISCRAMHCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282880
Record name 2-Nitrophenyl pentyl ether
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39645-91-5
Record name NSC28597
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Record name 2-Nitrophenyl pentyl ether
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Record name 2-Nitrophenyl pentyl ether
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Chemical Reactivity and Mechanistic Investigations of 2 Nitrophenyl Pentyl Ether

Photochemical Transformations of 2-Nitrophenyl Ether Derivatives

The photochemistry of o-nitrobenzyl compounds is a cornerstone of their application as photoremovable protecting groups. Upon irradiation, typically with UV light, the ether bond can be cleaved, releasing the corresponding alcohol and a nitroso byproduct. upenn.educdnsciencepub.com This transformation is initiated by an intramolecular rearrangement involving the ortho-nitro group. cdnsciencepub.com

The photolytic cleavage of 2-nitrophenyl ethers is not a single-step process but involves a series of transient intermediates. Extensive research using techniques like laser flash photolysis has elucidated a common mechanistic pathway for this class of compounds. capes.gov.bracs.org

The primary photochemical event is an intramolecular hydrogen atom abstraction by the excited nitro group from the benzylic carbon of the ether side chain. researchgate.net This leads to the formation of a short-lived biradical intermediate, which rapidly rearranges to a key transient species known as an aci-nitro compound. researchgate.netacs.org This aci-nitro intermediate is readily detectable by its strong absorption at around 400 nm. capes.gov.bracs.orgresearchgate.net

The subsequent fate of the aci-nitro intermediate is highly dependent on the substitution at the benzylic carbon.

For simple 2-nitrobenzyl ethers (lacking an α-substituent), the aci-nitro intermediate decays to release the alcohol and 2-nitrosobenzaldehyde. acs.org

For 1-(2-nitrophenyl)ethyl ethers, which possess an α-methyl group analogous to the α-methylene proton in 2-nitrophenyl pentyl ether, the mechanism is more complex. The aci-nitro intermediate proceeds to form a relatively long-lived cyclic hemiacetal intermediate. researchgate.netacs.orgacs.orgresearchgate.net Studies have shown that the breakdown of this hemiacetal is the rate-limiting step for the release of the final products—the alcohol and 2-nitrosoacetophenone. acs.orgacs.orgresearchgate.net

Time-resolved studies on a model 1-(2-nitrophenyl)ethyl ether revealed that the hemiacetal is formed through two competing pathways from the aci-nitro intermediate, a fast path accounting for about 80% of the reaction and a slower path for the remaining 20%. acs.org The decay of the aci-nitro intermediate is significantly faster than the final product release, as highlighted by the kinetic data in the table below.

Table 1: Rate Constants for Intermediates in the Photolysis of a 1-(2-Nitrophenyl)ethyl Ether Derivative

Intermediate/Process Condition Rate Constant (s⁻¹)
aci-Nitro Decay pH 7.0, 2 °C 5020
Product Release (Hemiacetal Decomposition) pH 7.0, 1 °C 0.11

Data sourced from studies on a phosphate-caged 1-(2-nitrophenyl)ethyl ether. acs.orgacs.org

Some mechanistic proposals also include the formation of other cyclic intermediates, such as 1,3-dihydrobenz[c]isoxazol-1-ol derivatives, which are formed from the decay of the aci-nitro tautomers in solution. capes.gov.bracs.org

The efficiency and pathway of the photochemical reaction are sensitive to both the surrounding environment and the specific structure of the ether.

Reaction Medium: The pH of the solution plays a critical role. The decay rate of the aci-nitro intermediate is pH-dependent, generally slowing as the pH increases. acs.org In buffered aqueous solutions, the reaction rates of the various intermediates are influenced by both pH and buffer concentration. capes.gov.bracs.org The solvent system can dictate the reaction channel. In acetonitrile (B52724)/water mixtures, a competition exists for the aci-nitro intermediate. researchgate.net In its anionic form (favored by higher basicity), it undergoes β-elimination to release the caged alcohol. researchgate.net In its undissociated acid form, it can rearrange to a nitrosobenzene (B162901) derivative without releasing the desired alcohol. researchgate.net Therefore, controlling the protolytic equilibrium is key to maximizing the yield of the photorelease. researchgate.net

Substituent Effects: The structure of the ether, including substituents on the aromatic ring and the alkyl chain, significantly impacts photoreactivity.

α-Substitution: As noted previously, the presence of an α-alkyl group on the benzylic carbon (as in 1-(2-nitrophenyl)ethyl ethers) fundamentally alters the mechanism, introducing a rate-limiting hemiacetal intermediate that is not observed in unsubstituted 2-nitrobenzyl ethers. researchgate.netacs.orgacs.org

Ring Substitution: Electron-donating or electron-withdrawing groups on the phenyl ring modify the electronic properties of the chromophore and can influence reaction quantum yields. For instance, studies on the photolysis of substituted benzotrifluorides showed that strong electron-donating groups (like -NH2) enhance photoreactivity by increasing light absorption and quantum yields, while electron-withdrawing groups (like -NO2 itself, or -CN) tend to decrease the quantum yield. acs.org The position of the substituent (ortho, meta, or para) also has a strong influence on reactivity. acs.orgethz.ch

Table 2: Qualitative Influence of Aromatic Substituents on Photoreactivity

Substituent Type Position Effect on Photoreactivity
Strong Electron-Donating (e.g., -NH2, -OH) Ortho, Para Enhances reaction rate and quantum yield
Electron-Withdrawing (e.g., -CN, -COCH3) Ortho, Para Decreases quantum yield

Based on general principles observed in related nitroaromatic systems. acs.org

Nucleophilic Aromatic Substitution Reactions Involving the Nitro Group

The nitro group is a powerful electron-withdrawing substituent, which strongly activates the aromatic ring toward nucleophilic attack. This enables this compound to participate in nucleophilic aromatic substitution (SNAr) reactions, where the pentyloxy group (-OC5H11) or another group on the ring can act as a leaving group. tandfonline.commasterorganicchemistry.com

The reaction proceeds via a two-step addition-elimination mechanism. diva-portal.org First, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comdiva-portal.org The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group, which stabilizes the intermediate. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

The presence of the nitro group ortho to the ether linkage makes the ring particularly susceptible to this type of reaction. For example, related nitrodiphenyl ethers are readily cleaved by refluxing with nucleophiles like piperidine, with substitution occurring on the nitro-activated ring. mdma.ch Studies on nitrophenyl ethers with other activating groups, such as the trifluoromethyl (CF3) group, show that reactivity with amine nucleophiles is sensitive to the position of the activators and the reaction solvent, with a change from acetonitrile to DMSO leading to changes in the rate-determining step. chemsociety.org.ng

Oxidative and Reductive Reactivity of the Nitroaromatic Moiety

The nitro group in this compound is a versatile functional group that can undergo both oxidation and reduction reactions.

Oxidative Reactivity: While the nitroaromatic core is relatively electron-poor and resistant to oxidation, other parts of the molecule or related analogues can be oxidized. For example, in related 2-nitrophenyl aryl sulfides, the sulfur atom can be oxidized to a sulfoxide. nih.gov This oxidation can even be intramolecular, with an oxygen atom transferring from the nitro group to the sulfur atom, or it can be induced by external conditions such as electrospray ionization. nih.gov

Reductive Reactivity: The reduction of the nitro group is a more common and highly significant reaction pathway. The nitro group is sensitive to a wide variety of reducing agents. researchgate.net This sensitivity can be a limitation when using o-nitrobenzyl ethers as protecting groups in multi-step syntheses that require reductive steps. researchgate.net

In the context of its photochemistry, photoreduction of the nitro group can be a competing reaction pathway, particularly under oxygen-free conditions or in the presence of reducing agents (nucleophiles). arkat-usa.org This can lead to the formation of various reduction products and may lower the efficiency of the desired ether cleavage. The photochemical rearrangement of 2-nitrobenzyl compounds itself is considered an internal redox reaction, where the nitro group is formally reduced to a nitroso group while the benzylic carbon is oxidized. cdnsciencepub.compsu.edu

Ether Cleavage Reactions and Bond Dissociation Energies

The cleavage of the C-O ether bond in this compound is a key reaction. This can be achieved through several of the pathways already discussed.

Photolytic Cleavage: As detailed in Section 3.1, the most notable cleavage reaction for this class of compounds is photochemical, proceeding through aci-nitro and hemiacetal intermediates to release pentanol (B124592) and a 2-nitrosobenzaldehyde derivative. researchgate.netacs.org

Nucleophilic Cleavage: As described in Section 3.2, the pentyloxy group can be displaced by a strong nucleophile via an SNAr mechanism, owing to the activation by the ortho-nitro group. mdma.ch For example, the related phenyl 4-cyano-2-nitrophenyl ether is cleaved by hydrazine (B178648) at 100°C. mdma.ch

Thermal Rearrangement Reactions of Aromatic Ethers

The most prominent thermal rearrangement reaction of aromatic ethers is the Claisen rearrangement. ucalgary.ca This is a powerful carbon-carbon bond-forming reaction that is specific to allyl aryl ethers. libretexts.orglibretexts.org The reaction is an intramolecular, concerted researchgate.netresearchgate.net-sigmatropic rearrangement. ucalgary.ca When an allyl aryl ether is heated (typically >200 °C), the allyl group migrates from the ether oxygen to the ortho position of the aromatic ring. libretexts.org

The mechanism involves a cyclic, six-membered transition state, leading to a non-aromatic cyclohexadienone intermediate. libretexts.orglibretexts.org This intermediate then rapidly tautomerizes to the more stable ortho-allylphenol product to restore aromaticity. libretexts.orglibretexts.org

It is crucial to note that the Claisen rearrangement is not applicable to this compound. The substrate for this reaction must contain an allyl (CH2=CH-CH2-) group attached to the ether oxygen. libretexts.org The pentyl group in this compound is a saturated alkyl chain and lacks the requisite π-system to participate in this type of pericyclic reaction. Therefore, heating this compound would not induce a Claisen rearrangement. Other thermal reactions, such as decomposition or cleavage, might occur at very high temperatures, but not the characteristic rearrangement seen with allyl aryl ethers.

Advanced Characterization Techniques in 2 Nitrophenyl Pentyl Ether Research

Spectroscopic Analysis for Complex Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure and electronic properties of 2-nitrophenyl pentyl ether. Each method offers unique insights into different aspects of the compound's constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. uobasrah.edu.iq For this compound, ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. Key signals include those for the aromatic protons on the nitrophenyl ring and the aliphatic protons of the pentyl ether chain. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the electron-donating ether group. illinois.edu

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by showing the chemical shifts of each unique carbon atom. illinois.edu The aromatic carbons exhibit distinct signals, with the carbon attached to the nitro group being significantly deshielded. The carbons of the pentyl chain also show characteristic shifts.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. wikipedia.org COSY spectra would show correlations between adjacent protons within the pentyl chain and on the aromatic ring, while HSQC would link each proton to its directly attached carbon atom, confirming the structural assignments made from 1D spectra. wikipedia.orgresearchgate.net

Table 1: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H 7.00 - 8.20 115.0 - 153.0
-OCH₂- ~4.10 ~69.0
-CH₂- (x3) 1.30 - 1.80 22.0 - 29.0
-CH₃ ~0.90 ~14.0

Note: These are predicted values and can vary based on solvent and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. uobasrah.edu.iqunl.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups. Key vibrational modes include:

Aromatic C-H stretching: Typically found above 3000 cm⁻¹.

Aliphatic C-H stretching: Occurring just below 3000 cm⁻¹.

Asymmetric and symmetric NO₂ stretching: Strong absorptions usually observed around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

C-O-C (ether) stretching: Visible in the 1250-1050 cm⁻¹ region.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric stretching of the nitro group and the aromatic ring vibrations often produce strong Raman signals.

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. The presence of the nitrophenyl chromophore leads to characteristic absorptions in the UV region. libretexts.orgslideshare.net The spectrum is typically dominated by π → π* transitions of the aromatic system and n → π* transitions involving the nitro group and the oxygen of the ether linkage. elte.huscribd.com The position and intensity of these absorption bands can be influenced by the solvent polarity. uomustansiriyah.edu.iq

Photochemical studies often utilize UV-Vis spectroscopy to monitor changes in the molecule upon exposure to light. For instance, irradiation can induce photochemical reactions, such as isomerizations or degradations, which can be followed by observing changes in the UV-Vis absorption spectrum over time. ethernet.edu.etunipv.it Studies on related compounds like 2-nitrophenol (B165410) show distinct spectral changes during reduction or degradation processes, with the disappearance of the nitrophenol peak and the appearance of new bands corresponding to the products. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition of this compound. researchgate.netalgimed.comtaylorfrancis.com Its molecular formula is C₁₁H₁₅NO₃, with a monoisotopic mass of approximately 209.1052 Da. uni.lu

HRMS also reveals the fragmentation patterns of the molecule under ionization, offering valuable structural information. researchgate.nettutorchase.com Common fragmentation pathways for ethers include cleavage of the C-C bond adjacent to the oxygen atom. libretexts.orgmsu.edu For this compound, fragmentation would likely involve the loss of the pentyl group or parts of it, as well as fragmentation related to the nitro group, such as the loss of NO or NO₂. researchgate.netnih.gov The analysis of these fragment ions helps to confirm the connectivity of the molecule.

Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of this compound

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 210.11248 146.8
[M+Na]⁺ 232.09442 153.1
[M-H]⁻ 208.09792 150.2
[M+NH₄]⁺ 227.13902 164.9
[M+K]⁺ 248.06836 147.5

Data sourced from PubChemLite. uni.lu m/z refers to the mass-to-charge ratio.

Morphological and Elemental Characterization in Material Contexts

When this compound is incorporated into materials, such as polymer membranes, its physical distribution and the resulting morphology of the material become important.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at high resolution. nanoscience.comwikipedia.org In the context of this compound, SEM is frequently used to characterize polymer inclusion membranes (PIMs) where it acts as a plasticizer. rsc.orgmdpi.commdpi.com

SEM images can reveal the surface texture of these membranes, showing whether they are smooth, dense, or porous. researchgate.netresearchgate.net For example, the introduction of this compound as a plasticizer in a cellulose (B213188) triacetate (CTA) based membrane can result in a dense and smooth membrane structure, with the plasticizer filling the pores. researchgate.net The morphology observed through SEM can be correlated with the performance of the membrane in applications such as ion separation. mdpi.com Changes in the surface morphology of the membrane after use can also be monitored by SEM. researchgate.net

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition Mapping

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with Scanning Electron Microscopy (SEM), is a powerful analytical technique for determining the elemental composition of a sample. knighthawkmaterialslab.comnih.gov In the context of research involving this compound, EDX is not typically used to analyze the compound in isolation, but rather to characterize the composition of materials where it is a key component, such as in Polymer Inclusion Membranes (PIMs). rsc.orgrsc.org These membranes have applications in various separation processes. typeset.ioresearchgate.netresearchgate.netresearchgate.net

The fundamental principle of EDX involves bombarding a sample with an electron beam, which excites electrons in the sample's atoms. knighthawkmaterialslab.com When these excited electrons return to their original energy state, they emit X-rays with energies characteristic of the elements present. knighthawkmaterialslab.com By detecting and analyzing the energy of these emitted X-rays, a spectrum is generated that reveals the elemental makeup of the analyzed volume. knighthawkmaterialslab.comnih.gov This technique allows for local chemical analysis on very small areas. knighthawkmaterialslab.com

Detailed Research Findings:

Research on PIMs containing this compound utilizes EDX to verify the successful incorporation and homogeneity of the various constituents, including the polymer support, the carrier, and the plasticizer. rsc.orgresearchgate.netresearchgate.net The technique provides semi-quantitative information about the elemental composition of the membrane's surface and cross-section. nih.gov For instance, in a PIM designed for metal ion separation, EDX mapping can be employed to visualize the distribution of elements from the polymer matrix (e.g., Carbon, Oxygen), the carrier (which may contain elements like Phosphorus or Nitrogen), and the plasticizer, this compound (contributing Carbon, Oxygen, and Nitrogen). rsc.orgresearchgate.net

While specific research detailing the EDX spectrum of only this compound is scarce, we can predict the expected elemental composition based on its molecular formula, C₁₁H₁₅NO₃. sigmaaldrich.com An EDX analysis would be expected to detect the presence of Carbon, Nitrogen, and Oxygen. It is important to note that Hydrogen (H) is not detectable by standard EDX analysis.

Below is a data table representing the theoretical elemental composition of this compound, which illustrates the kind of data an EDX analysis would provide.

Theoretical Elemental Composition of this compound (C₁₁H₁₅NO₃)

ElementSymbolAtomic Weight (amu)Number of AtomsWeight %
CarbonC12.011163.14%
HydrogenH1.01157.23%
NitrogenN14.0116.70%
OxygenO16.00322.93%

Note: This table represents the theoretical elemental composition. Actual EDX results may vary based on the instrument and analytical conditions. Hydrogen is not detectable by EDX.

The following interactive table presents the expected elemental weight percentages from an EDX analysis of this compound, excluding the undetectable hydrogen.

ElementSymbolTheoretical Weight % (EDX)
CarbonC68.02%
NitrogenN7.22%
OxygenO24.76%

This data is foundational for researchers using EDX to confirm the presence of this compound within a composite material by identifying its characteristic elemental signature.

Computational Investigations and Theoretical Modeling of 2 Nitrophenyl Pentyl Ether

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Potential Energy Surfaces

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in elucidating reaction mechanisms, determining the geometries of transition states, and calculating potential energy surfaces (PES).

For a molecule like 2-nitrophenyl pentyl ether, DFT studies would typically be employed to explore reactions such as nucleophilic aromatic substitution (SNAr), ether cleavage, or reduction of the nitro group. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for such organic systems, providing a good balance between accuracy and computational cost. rsc.orgresearchgate.net

A DFT investigation into a reaction mechanism involves locating the minimum energy structures of reactants, products, and any intermediates, as well as the transition state (TS) structures connecting them. For instance, in a hypothetical SNAr reaction, DFT would be used to model the formation of the Meisenheimer complex, a key intermediate. researchgate.net The calculated energies allow for the construction of a potential energy surface, which maps the energy of the system as a function of the geometric coordinates of the atoms.

Potential Energy Surface (PES) Scanning: A key application of DFT is the scanning of the potential energy surface along specific reaction coordinates, such as bond lengths or dihedral angles. For this compound, a PES scan could be performed for the rotation around the C-O-C ether linkage or the C-N bond of the nitro group. This reveals the energy barriers to conformational changes. researchgate.net For example, studies on similar molecules show that the s-cis conformer can be more stable than the s-trans conformer. researchgate.net These calculations are crucial for understanding the molecule's flexibility and the relative stability of its different spatial arrangements.

While many DFT studies focus on reaction mechanisms, it is important to note that the choice of functional can sometimes lead to different predictions about the nature of the mechanism (e.g., whether it is ambimodal or follows a single pathway). osti.gov Therefore, high-level methods like coupled-cluster (CC) theory are often used as a benchmark to validate DFT results. nih.gov

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT provides high accuracy for electronic properties, it is computationally expensive for large systems or long-timescale simulations. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer a computationally efficient alternative for exploring the conformational landscape of molecules like this compound.

Molecular Mechanics (MM): MM methods use classical physics-based force fields (like MMFF94) to calculate the potential energy of a system as a function of its atomic coordinates. cwu.edu A conformational search can be performed to identify various low-energy conformers (syn/anti) that arise from the rotation of flexible bonds, such as the ether side chain. cwu.edu This method is effective for mapping out stable and metastable conformations and estimating the energy barriers between them. cwu.edu

Molecular Dynamics (MD): MD simulations model the physical movements of atoms and molecules over time, providing detailed information on both structural and dynamic properties. nih.gov For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of solvent) and solving Newton's equations of motion for the system. researchgate.net This allows for the observation of conformational transitions and the analysis of how the molecule interacts with its surroundings.

Studies on the closely related 2-nitrophenyl octyl ether (NPOE) using MD simulations have provided valuable insights. nih.govresearchgate.net These simulations, often employing force fields like OPLS (Optimized Potentials for Liquid Simulations), have successfully calculated thermodynamic properties (e.g., mass density, enthalpy of vaporization) and dynamic properties (e.g., viscosity, self-diffusion coefficients) that are in good agreement with experimental data. nih.gov Such simulations reveal that while molecules like NPOE and nitrobenzene (B124822) have similar thermodynamic characteristics, their dynamic behaviors can be quite different. nih.gov

Elucidation of Conformational Preferences and Intermolecular Interactions

The combination of DFT, MM, and MD simulations is crucial for a complete understanding of the conformational preferences and intermolecular interactions of this compound.

Intermolecular interactions can be studied by simulating multiple molecules of this compound together. MD simulations are particularly useful here. researchgate.net Analysis of atomic radial distribution functions from these simulations can reveal how the molecules pack in the liquid state. nih.gov For a polar molecule like this compound, with its nitro group and ether oxygen, dipole-dipole interactions are expected to be significant. MD studies on NPOE have shown how the positive and negative ends of the molecular dipole orient to solvate dissolved ions, a behavior directly applicable to understanding the intermolecular forces in this compound. nih.gov DFT can also be used to calculate the energy of dimer or cluster configurations to quantify the strength of specific intermolecular interactions, such as hydrogen bonding if protic solvents or impurities are present. neliti.com

Prediction of Reactivity, Regioselectivity, and Selectivity in Chemical Transformations

Computational chemistry provides powerful tools for predicting the reactivity of a molecule and the outcome of its reactions. For this compound, this includes identifying the most likely sites for chemical attack and predicting the distribution of products in reactions where multiple isomers can form.

Reactivity: The reactivity of this compound is largely dictated by its functional groups: the activated aromatic ring, the nitro group, and the ether linkage. Conceptual DFT provides a range of descriptors that act as powerful indicators of reactivity. mdpi.com The electrophilic nature of the aromatic ring, enhanced by the electron-withdrawing nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr). The nitro group itself can be a site for reduction, and the ether bond can undergo cleavage under certain conditions.

Regioselectivity: In reactions like SNAr, a key question is regioselectivity—which position on the aromatic ring will the nucleophile attack? DFT is an excellent tool for predicting this. By calculating the energies of the possible transition states or the stability of the isomeric intermediates (Meisenheimer complexes), chemists can predict the major product. researchgate.net For SNAr reactions, models based on the relative stability of these intermediates have proven effective. researchgate.net Furthermore, local reactivity descriptors derived from DFT, such as Fukui functions or Parr functions, can identify the most electrophilic sites on the ring, providing a semiquantitative prediction of where a nucleophile is most likely to attack. mdpi.com

Selectivity: DFT can also be used to understand and predict stereoselectivity, for example, in reactions involving the creation of new chiral centers. By modeling the transition states leading to different stereoisomers, the pathway with the lowest activation energy can be identified, which corresponds to the major product observed experimentally. escholarship.org This predictive power is invaluable in designing synthetic routes and optimizing reaction conditions.

Application of Quantum Chemical Descriptors for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or a physical property. siftdesk.org Quantum chemical descriptors, calculated using methods like DFT, are essential for building robust and predictive QSAR models because they provide precise, physically meaningful parameters related to a molecule's electronic structure. researchgate.netcolby.edu

For this compound, a variety of these descriptors can be calculated. These descriptors can be broadly categorized as global (describing the molecule as a whole) and local (describing specific atoms or regions).

Key Quantum Chemical Descriptors:

Global Descriptors: These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity. scielo.br Other global descriptors include ionization potential, electron affinity, electronegativity, and global hardness. researchgate.net

Local Descriptors: These pinpoint reactivity at specific sites within the molecule. Examples include condensed Fukui functions and local Parr functions, which indicate the most likely sites for nucleophilic or electrophilic attack. mdpi.com Atomic charges (e.g., Mulliken charges) also provide insight into the electrostatic potential of the molecule.

Other Descriptors: Properties like the dipole moment and molecular polarizability are also important for understanding intermolecular interactions and how the molecule will behave in different environments.

The table below shows examples of predicted descriptors for this compound, which would be used as inputs for QSAR models.

Descriptor TypeDescriptor NamePredicted Value/SignificanceReference
PhysicochemicalXLogP3-AA (Octanol-Water Partition Coefficient)3.5 uni.lu
TopologicalTopological Polar Surface Area (TPSA)55 Ų uni.lu
TopologicalRotatable Bond Count5 uni.lu
ElectronicIonization Potential (I)Related to -EHOMO; indicates energy to remove an electron. researchgate.net
ElectronicElectron Affinity (A)Related to -ELUMO; indicates energy released when adding an electron. researchgate.net
ElectronicElectronegativity (χ)(I+A)/2; measures the ability to attract electrons. researchgate.net

These descriptors are fundamental in developing QSAR models to predict properties like toxicity, membrane permeability, or binding affinity to a biological target. nih.gov For instance, a QSAR model for aquatic toxicity might find a correlation between toxicity and a combination of a hydrophobicity descriptor (like XLogP3) and an electronic descriptor (like ELUMO). Such models are critical in fields like environmental science and drug discovery for screening compounds and prioritizing experimental testing. siftdesk.org

Applications of 2 Nitrophenyl Pentyl Ether in Advanced Materials Science

Role as Plasticizers in Polymer Inclusion Membranes (PIMs)

2-NPPE is frequently employed as a plasticizer in the fabrication of Polymer Inclusion Membranes (PIMs). researchgate.net PIMs are a type of liquid membrane comprising a base polymer (commonly cellulose (B213188) triacetate or polyvinyl chloride), a carrier molecule, and a plasticizer. Current time information in Bangalore, IN. The plasticizer's main role is to enhance the membrane's flexibility, reduce brittleness, and facilitate the diffusion of the carrier-analyte complex across the membrane. researchgate.net 2-NPPE is noted for its lower viscosity and higher dielectric constant compared to the more common plasticizer 2-nitrophenyl octyl ether (2-NPOE), which can sometimes lead to slightly better performance in PIMs. researchgate.netscribd.com

Influence on Membrane Permeability, Durability, and Chemical Resistance

The concentration and properties of 2-NPPE within a PIM have a direct and significant impact on the membrane's performance characteristics.

Permeability: The plasticizer content directly influences the transport kinetics of the membrane system. Research has shown that the permeability of a membrane to specific ions increases with the concentration of 2-NPPE, but only up to an optimal point. For instance, in the transport of silver (I) ions using PIMs with calixpyrrole carriers, the permeability reached its maximum value for membranes containing 4.0 cm³ of o-NPPE per 1.0 g of cellulose triacetate (CTA). chembk.com Similarly, studies on chromium (VI) transport showed that permeability increases until the plasticizer content reaches a range of 31-40% (w/w). This is because the plasticizer creates pathways within the polymer matrix that allow for the efficient diffusion of the metal-carrier complex. researchgate.netscribd.com

Durability and Stability: The amount of 2-NPPE is crucial for the physical integrity of the membrane. An insufficient amount of plasticizer can lead to an anti-softening effect, making the membrane brittle and prone to cracking. Current time information in Bangalore, IN. Conversely, an excessive concentration can cause the plasticizer to leach out of the polymer matrix into the surrounding aqueous phases. Current time information in Bangalore, IN. This leaching not only degrades the membrane's performance over time but can also create a film at the membrane-water interface, which can interfere with the transport process. Current time information in Bangalore, IN. PIMs, by their composite nature including the plasticizer, are designed to have good durability and can be reused in successive transport experiments. Current time information in Bangalore, IN.

Utilization in Selective Metal Ion Separation and Recovery Processes

A primary application of PIMs plasticized with 2-NPPE is the selective separation and recovery of valuable or toxic metal ions from aqueous solutions. Current time information in Bangalore, IN. The combination of the base polymer, the specific ion carrier, and the 2-NPPE plasticizer creates a system that can selectively bind and transport targeted metal ions across the membrane from a feed phase to a receiving (or stripping) phase.

Numerous studies have demonstrated the effectiveness of these systems for various separations:

Silver (Ag) and Zinc (Zn) Separation: PIMs composed of cellulose triacetate, 2-NPPE, and 1-hexylimidazole (B1587475) as the carrier have been used to separate silver and zinc ions from nitrate (B79036) solutions.

Lead (Pb), Copper (Cu), and Cadmium (Cd) Separation: The transport of lead (II) from nitrate solutions containing copper and cadmium has been achieved using PIMs with sulfonic acid derivatives as carriers and 2-NPPE as the plasticizer.

Transition Metal Separation: PIMs containing cellulose triacetate, 2-NPPE, and organophosphorus acids as carriers have been investigated for the competitive transport of transition metals like Zn(II), Cd(II), Cu(II), Co(II), and Ni(II) from chloride solutions.

The tables below summarize findings from various studies on the selective transport of metal ions using PIMs plasticized with 2-Nitrophenyl pentyl ether.

Table 1: Selective Separation of Transition Metal Ions using PIMs with 2-NPPE

Target Ion(s) Co-ions in Solution Carrier Used Support Polymer Key Finding
Zn(II) Cd(II), Cu(II), Co(II), Ni(II) Di(2-ethylhexyl)phosphoric acid (D2EHPA) Cellulose Triacetate (CTA) Zn(II) can be effectively and selectively removed from the other transition metals, with selectivity decreasing as the pH of the source phase increases.
Ag(I) Cu(II), Zn(II), Cd(II) Calixpyrroles (KP1, KP2) Cellulose Triacetate (CTA) The system is an effective separation method for Ag(I) ions from the other metals present in the nitrate source phase.

| Co(II) | Ni(II) | D2EHPA / Aliquat 336 | Cellulose Triacetate (CTA) | The addition of 2-NPPE as a plasticizer led to a high extraction efficiency of over 85% for Co(II) after 24 hours. Current time information in Bangalore, IN. |

Integration into Advanced Analytical Membrane Technologies

Beyond bulk separation, PIMs and liquid membranes utilizing 2-NPPE are integrated into advanced analytical techniques for the detection and quantification of specific substances.

Ion-Selective Electrodes (ISEs): 2-NPPE is used as a plasticizer in the polymer membranes of neutral carrier-based ion-selective electrodes. These sensors are designed for the potentiometric determination of specific ion activities in a solution.

Electromembrane Extraction (EME): 2-NPPE serves as the supported liquid membrane (SLM) in EME, a microextraction technique used for sample preparation. In EME, an electrical field drives the migration of charged analytes from a sample solution, through the 2-NPPE liquid membrane, and into an acceptor solution. This method has been successfully applied to extract polar analytes like the antibiotic streptomycin (B1217042) from biological fluids such as plasma and urine, demonstrating its utility in complex matrixes.

Precursor in Organic Synthesis for Functional Materials Development

While its role as a physical additive (plasticizer) is well-documented, this compound also serves as a precursor or intermediate in the chemical synthesis of more complex molecules and functional materials. Its utility stems from the reactivity of the nitro group, which can be transformed into other functional groups, providing a building block for larger structures.

Development of Advanced Polymer Formulations with Enhanced Properties

The primary route for using 2-NPPE as a precursor for polymer development involves the chemical reduction of its nitro group (-NO₂) to an amine group (-NH₂). This reaction converts this compound into 2-pentyloxyaniline .

2-Pentyloxyaniline is a valuable monomer and synthetic intermediate. The presence of both a reactive amine group and a solubilizing pentyloxy side chain makes it an attractive building block for creating novel polymers. While direct polymerization of 2-pentyloxyaniline is not widely documented, analogous aminophenol derivatives are known to undergo processes like chemoselective polycondensation to yield functional oligomers and polymers. The resulting polymers, featuring ether and amine functionalities, can be designed to have specific solubility, thermal stability, or chelating properties, making them suitable for advanced applications.

Intermediate in the Production of Specialty Chemicals with Tunable Features

As an advanced intermediate, this compound is a starting point for synthesizing a range of specialty chemicals. The conversion to 2-pentyloxyaniline is again a key step. Alkoxyanilines, such as 2-pentyloxyaniline, are important intermediates in the synthesis of:

Pharmaceutical Agents: This class of compounds is used in the development of various drugs.

Chiral Ligands: They can be used to create ligands for asymmetric catalysis, a critical process in producing enantiomerically pure compounds.

Dyes and Photosensitive Materials: The general class of nitrophenyl ethers can be used to prepare dyes and other photosensitive materials. The 2-pentyloxyaniline derived from it can be diazotized and coupled with other aromatic compounds to produce azo dyes, where the pentyloxy group helps tune the final molecule's color and solubility.

This role as a chemical intermediate highlights the versatility of this compound beyond its physical applications, positioning it as a foundational molecule for creating materials with precisely tailored electronic and chemical properties.

Environmental Disposition and Biotransformation of 2 Nitrophenyl Pentyl Ether

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that transform the chemical's structure, primarily through reactions with light (photodegradation) and water (hydrolysis).

Photodegradation Mechanisms and Environmental Photolysis

The presence of the 2-nitrophenyl group makes 2-Nitrophenyl pentyl ether susceptible to photodegradation, as this moiety acts as a chromophore, absorbing light in the environmentally relevant UV spectrum. The photolytic cleavage of related 1-(2-nitrophenyl)ethyl ethers proceeds through complex parallel pathways involving transient intermediates. researchgate.netacs.org A primary mechanism involves an intramolecular hydrogen atom abstraction from the alkyl chain's carbon atom adjacent to the ether oxygen by the excited nitro group. researchgate.net This leads to the formation of a transient aci-nitro intermediate.

Compound Environment Half-Life Reference
2-Nitrophenol (B165410)Fresh Water1-8 days cdc.gov
4-NitrophenolFresh Water1-8 days cdc.gov
4-NitrophenolSea Water13-139 days cdc.gov

Table 1: Examples of Photolysis Half-Lives for Related Nitrophenolic Compounds.

Hydrolysis and Other Chemical Transformation Processes in Aqueous and Soil Environments

The ether linkage in this compound can undergo hydrolysis, though aryl ethers are generally more resistant to this process than esters. inchem.orgacs.org The stability of the ether bond means that under typical environmental pH conditions (pH 5-9), hydrolysis is likely to be a slow process compared to photodegradation or biodegradation. Studies on the analogous compound nitrofen (B51676) found it to be hydrolytically stable. inchem.org

However, hydrolysis of similar structures can be catalyzed by acids or bases. Research on the hydrolysis of acylals containing a p-nitrophenoxy group, such as 3-(p-nitrophenoxy)phthalide, reveals that the reaction is subject to general-base catalysis, where the rate depends on the concentration of the base component in buffer solutions. acs.org This suggests that in specific microenvironments with higher pH or catalytic species, the rate of hydrolysis of this compound could be enhanced. The ultimate products of hydrolysis would be 2-nitrophenol and 1-pentanol.

Compound Class Catalysis Mechanism Reference
Acylals with nitrophenoxy groupGeneral BaseNucleophilic attack by base or water, with proton transfer in the rate-determining step. acs.org
OrganophosphorothioatesNucleophilic DisplacementAttack by oxygen nucleophiles (e.g., H₂O, OH⁻) at the phosphorus center. rsc.org

Table 2: Mechanistic Insights from Hydrolysis of Related Compound Classes.

Biotic Degradation Pathways

Microbial activity is a critical driver for the degradation of this compound in soil and water. Two main lines of enzymatic attack are possible: cleavage of the alkyl aryl ether structure and transformation of the nitroaromatic moiety.

Microbial Metabolism and Biodegradation of Alkyl Aryl Ethers

The ether bond of alkyl aryl ethers is susceptible to microbial cleavage. A common mechanism involves the action of monooxygenase enzymes. nih.govsemanticscholar.org These enzymes hydroxylate the carbon atom of the pentyl group that is directly attached to the ether oxygen (the Cα position). This hydroxylation results in the formation of a chemically unstable hemiacetal intermediate. semanticscholar.org The hemiacetal then spontaneously decomposes without further enzymatic action, cleaving the ether bond to yield 2-nitrophenol and pentanal.

Various microorganisms have demonstrated the ability to degrade alkyl aryl ethers. For example, Rhodococcus sp. strain DEE5151 can degrade diethyl ether and dibenzyl ether by an initial oxidation at the Cα-methylene moiety. nih.gov Fungi are also capable of O-dealkylation. Studies with fungi such as Aspergillus flavus have shown the ability to O-demethylate and O-dealkylate a series of 4-alkoxybiphenyls, with the rate of cleavage being higher for shorter alkyl chains like methoxy (B1213986) and ethoxy groups compared to longer chains. nih.gov

Microorganism Substrate Class Metabolic Action Products Reference
Rhodococcus sp. DEE5151Dibenzyl EtherCα-OxidationBenzoic Acid nih.gov
Aspergillus flavus4-AlkoxybiphenylsO-Dealkylation4-Hydroxybiphenyl nih.gov
Various BacteriaLinear Alcohol EthoxylatesEther CleavageCorresponding Alcohol & Aldehyde semanticscholar.org

Table 3: Examples of Microbial Degradation of Alkyl Aryl Ethers.

Enzymatic Reduction and Transformation of Nitroaromatic Compounds

The nitro group of this compound is a prime target for microbial transformation, particularly in low-oxygen environments. A wide variety of bacteria possess nitroreductase enzymes that catalyze the reduction of the nitro group. nih.govresearchgate.netnih.gov These enzymes are typically flavoenzymes that use NADH or NADPH as an electron donor. nih.govmdpi.com

The reduction is a stepwise process, proceeding from the nitro group (Ar-NO₂) to a nitroso intermediate (Ar-NO), then to a hydroxylamine (B1172632) intermediate (Ar-NHOH), and finally to the corresponding amine (Ar-NH₂). researchgate.net This transformation would convert this compound into 2-aminophenyl pentyl ether. If hydrolysis occurs first, the resulting 2-nitrophenol can also be transformed. Under aerobic conditions, bacteria can degrade 2-nitrophenol to catechol, which is then subject to ring cleavage. cdc.gov Under anaerobic conditions, 2-nitrophenol is typically reduced to 2-aminophenol. cdc.gov

Enzyme Source Substrate Examples Key Function Reference
Lysinibacillus sphaericus2-Nitrophenol, 4-Nitrobenzoic acidNitroreductase activity, reducing nitro group to amine. nih.gov
Bacillus tequilensisVarious nitroaromatic compoundsNitroreductase (BtNR) capable of reducing nitro groups to arylamines. researchgate.net
E. coliNitroaromaticsType I oxygen-insensitive nitroreductases. mdpi.com

Table 4: Examples of Bacterial Nitroreductases and Their Substrates.

Environmental Fate Modeling and Assessment of Persistence

For nitroaromatic compounds, quantitative structure-activity relationships (QSARs) have been developed to predict their reduction rates. nih.govacs.orgosti.gov These models often use the one-electron reduction potential (E¹_NAC_) of the nitroaromatic compound as a key descriptor. A linear free-energy relationship (LFER) can be established between the logarithm of the reduction rate constant and the reduction potential. nih.govacs.org Such models have been validated for compounds structurally related to this compound, such as 2,4-dinitroanisole (B92663) (DNAN). nih.govosti.gov

The assessment of persistence is often guided by regulatory frameworks like REACH, which define criteria based on degradation half-lives. A substance is considered 'Persistent' (P) if its degradation half-life is >40 days in freshwater or >60 days in marine water. umweltbundesamt.de Given that this compound has multiple degradation pathways—photolysis of the nitro-group, microbial cleavage of the ether bond, and microbial reduction of the nitro group—it is unlikely to be highly persistent. However, its actual environmental half-life will be highly dependent on specific local conditions, including sunlight availability, temperature, pH, and the presence and activity of competent microbial communities.

Compound Methodology Predicted Parameter Key Descriptor Reference
Energetic NitroaromaticsQSAR/LFERReduction Rate Constant (log(k))One-Electron Reduction Potential (E¹_NAC) nih.govacs.org
Nitrobenzene (B124822)Transport ModelEnvironmental ConcentrationDispersion, Volatilization, Photolysis, Biodegradation, Adsorption researchgate.net

Table 5: Approaches for Modeling the Environmental Fate of Nitroaromatic Compounds.

Advanced Analytical Methodologies for Environmental Quantification in Complex Matrices

The accurate quantification of this compound (NPPE) in complex environmental matrices such as water, soil, and biota is crucial for understanding its environmental fate, persistence, and potential ecological impact. Due to its use as a plasticizer and in specialized analytical techniques, its release into the environment is a possibility. abechem.commdpi.com However, a significant knowledge gap exists, as there is a lack of validated, standardized methods specifically for the environmental quantification of NPPE. Methodologies must be developed to overcome challenges presented by complex sample matrices, which often contain a multitude of interfering substances.

Advanced analytical techniques, primarily chromatography coupled with mass spectrometry, are indispensable for the selective and sensitive determination of NPPE. These methods typically involve comprehensive sample preparation, including extraction and clean-up, to isolate the analyte from the matrix and minimize interferences.

Sample Preparation Techniques

The initial step in the analysis of environmental samples is the efficient extraction of NPPE from the matrix. The choice of extraction technique is contingent on the sample type (e.g., water, soil, sediment, or biological tissues).

Liquid-Liquid Extraction (LLE): For aqueous samples, LLE using a non-polar solvent like methylene (B1212753) chloride or hexane (B92381) is a conventional approach. The sample's pH may be adjusted to optimize the partitioning of NPPE into the organic phase. epa.gov

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique for both water and sample extracts. C18 or other suitable polymeric sorbents can be used to retain NPPE from the sample, which is then eluted with a small volume of an organic solvent. This technique offers high recovery rates and the ability to pre-concentrate the analyte, thereby increasing the method's sensitivity.

Ultrasonic Extraction: For solid samples like soil and sediment, ultrasonic extraction (sonication) with an appropriate solvent can be employed to desorb NPPE from the sample particles. epa.gov

Soxhlet Extraction: This is a classic and exhaustive extraction method for solid matrices, though it is more time and solvent-consuming compared to modern techniques. inchem.org

Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that could interfere with the final analysis. Techniques like gel permeation chromatography (GPC) or the use of Florisil or silica (B1680970) gel columns can be effective for this purpose. nih.govepa.gov

Chromatographic and Detection Methods

Gas chromatography (GC) and liquid chromatography (LC) are the primary separation techniques used for the analysis of semi-volatile organic compounds like NPPE.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique for the quantification of various organic pollutants. researchgate.netshimadzu.com When coupled with a mass spectrometer, it provides excellent selectivity and sensitivity. For NPPE, a capillary column with a non-polar or medium-polarity stationary phase would be suitable. The mass spectrometer can be operated in either full scan mode for qualitative identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. epa.govconicet.gov.ar

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a powerful tool for environmental analysis, particularly for compounds that are not easily amenable to GC. researchgate.netnih.govqub.ac.uk Reversed-phase LC with a C18 column is a common setup. The use of tandem mass spectrometry (MS/MS) provides very high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is crucial for complex matrices. nih.govqub.ac.uk

The table below summarizes hypothetical analytical parameters for the quantification of this compound in environmental samples, based on methods for structurally similar compounds.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation LLE or SPE with solvent exchange to hexane or isooctane. epa.govconicet.gov.arSPE or direct injection (for clean water samples). researchgate.netqub.ac.uk
Chromatographic Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).
Mobile Phase -Gradient elution with water and acetonitrile (B52724)/methanol, often with formic acid or ammonium (B1175870) formate (B1220265) as an additive. researchgate.netqub.ac.uk
Carrier Gas/Flow Rate Helium at a constant flow of 1-2 mL/min.0.2-0.5 mL/min. researchgate.net
Injection Mode Splitless or pulsed splitless.-
Ionization Mode Electron Ionization (EI).Electrospray Ionization (ESI), positive or negative mode. researchgate.netnih.gov
Mass Analyzer Quadrupole, Ion Trap.Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF). researchgate.netnih.gov
Detection Mode Selected Ion Monitoring (SIM).Multiple Reaction Monitoring (MRM). nih.gov
Hypothetical LOD 0.01 - 1 µg/L (water), 1 - 10 µg/kg (soil).0.001 - 0.1 µg/L (water), 0.1 - 5 µg/kg (soil).

Research Findings and Challenges

Specific research on the quantification of this compound in environmental samples is scarce. However, studies on related nitroaromatic compounds and diphenyl ethers provide valuable insights. For instance, the analysis of nitrofen (2,4-dichlorophenyl 4-nitrophenyl ether) in various sample types has been well-documented, often employing GC with electron capture detection (ECD) or GC-MS. inchem.org These methods highlight the importance of thorough clean-up to avoid interferences from other halogenated compounds. epa.gov

The primary challenges in developing analytical methods for NPPE include:

Lack of Certified Reference Materials: The absence of commercially available certified reference materials for NPPE in environmental matrices hinders method validation and quality control.

Matrix Effects: Complex environmental samples can cause signal suppression or enhancement in both GC-MS and LC-MS/MS, leading to inaccurate quantification. researchgate.net The use of isotope-labeled internal standards can help to mitigate these effects.

Co-eluting Interferences: Structurally similar compounds present in the sample may co-elute with NPPE, making accurate quantification difficult without high-resolution mass spectrometry or optimized chromatographic separation.

The table below presents a summary of findings from studies on related compounds, which can inform the development of methods for NPPE.

Compound ClassMatrixAnalytical MethodKey Findings
Haloethers Water, SoilGC-ECD, GC-MSMethods require extensive cleanup to remove interferences. Second column confirmation or GC/MS is necessary for positive identification. epa.govepa.gov
Phenolic Compounds PlasmaGC-ECDNondestructive cleanup methods like GPC can provide good recoveries for a wide range of analytes. nih.gov
Nitroaromatic Compounds WastewaterHPLC-UVCan be used for quantification, but may lack the sensitivity and selectivity of mass spectrometric methods for trace analysis.
Nitrofuran Metabolites Food SupplementsLC-MS/MSDerivatization can improve chromatographic behavior and ionization efficiency. nih.govqub.ac.uk

Molecular Level Biological Interactions and Toxicological Mechanisms of Nitrophenyl Ethers

Mechanisms of Nitro Group Bioreduction and Reactive Oxygen Species Generation

The central event in the bioactivation of nitroaromatic compounds is the reduction of the nitro group (NO₂). This process is catalyzed by a variety of enzymes known as nitroreductases, which are present in both mammalian tissues and gut microbiota. nih.gov The reduction can proceed through two main pathways, involving either one-electron or two-electron transfers, leading to the formation of several highly reactive intermediates. researchgate.net

The bioreduction sequence is as follows:

**Nitro (R-NO₂) → Nitro Radical Anion (R-NO₂⁻) → Nitroso (R-NO) → Hydroxylamine (B1172632) (R-NHOH) → Amine (R-NH₂) **

One-Electron Reduction and ROS Generation: Certain flavoenzymes, such as NADPH-cytochrome P450 reductase, can transfer a single electron to the nitrophenyl ether, forming a nitro radical anion. researchgate.net In an aerobic (oxygen-rich) environment, this radical anion is highly unstable and can rapidly transfer its extra electron to molecular oxygen (O₂). This reaction regenerates the original nitrophenyl ether and produces a superoxide (B77818) radical anion (O₂⁻). researchgate.net This process, known as futile cycling, can occur repeatedly, leading to the massive generation of superoxide radicals.

The superoxide anion is a primary Reactive Oxygen Species (ROS). It can be converted to other harmful ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). This cascade results in a state of nitro-oxidative stress within the cell. nih.govmdpi.com Oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, disrupting normal cellular function and potentially leading to cell death. mdpi.comnih.gov

Two-Electron Reduction: Other nitroreductases can bypass the one-electron pathway by catalyzing a direct two-electron reduction of the nitro group to a nitroso derivative. A subsequent two-electron reduction converts the nitroso intermediate to a hydroxylamine. researchgate.net While this pathway avoids the futile cycling and large-scale ROS production seen in the one-electron mechanism, the hydroxylamine metabolite is a key player in the mutagenic and carcinogenic effects of these compounds. nih.govresearchgate.net

Structure-Activity Relationship Studies for Biological Interactions (e.g., enzyme inhibition)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds like nitrophenyl ethers with their biological activity or toxicity. nih.govnih.gov These studies have shown that specific structural features significantly influence how these molecules interact with biological systems, such as enzymes.

For nitrophenyl ethers, key structural determinants of activity include:

Properties of the Nitro Group: The strong electron-withdrawing nature of the nitro group is crucial for its biological activity, as it makes the compound susceptible to enzymatic reduction. nih.gov The position of the nitro group on the aromatic ring (ortho, meta, or para) can influence the molecule's electronic properties and steric fit into enzyme active sites, thereby affecting the rate and pathway of its metabolism. nih.gov

The Ether Linkage: The ether bridge and the nature of the alkyl group (like the pentyl group in 2-Nitrophenyl pentyl ether) primarily influence the molecule's physicochemical properties, such as lipophilicity (fat-solubility). Lipophilicity, often measured as the octanol-water partition coefficient (LogKow), is a critical factor in how the compound is absorbed, distributed, and transported across cell membranes to reach its target enzymes. nih.gov

Other Substituents: The presence, type, and position of other functional groups on the aromatic rings can further modify the molecule's electronic landscape, steric profile, and lipophilicity, thereby modulating its biological effects. nih.gov

In the context of enzyme inhibition, nitrophenyl ethers can act on various enzymes. For instance, some nitrophenyl derivatives have been studied as inhibitors of serine β-lactamases and xanthine (B1682287) oxidase. nih.govfrontiersin.org QSAR models for these interactions often reveal that a combination of electronic descriptors (e.g., energy of the lowest unoccupied molecular orbital, E-LUMO, which relates to the ease of reduction) and steric/hydrophobic parameters are predictive of inhibitory potency. nih.govnih.gov A lower E-LUMO value generally correlates with higher toxicity for nitroaromatic compounds, as it indicates a greater propensity to accept an electron and undergo bioreduction. nih.gov

Mutagenicity and Carcinogenicity Mechanisms Associated with Nitroaromatic Compounds

A significant toxicological concern for many nitroaromatic compounds is their potential to be mutagenic (cause DNA mutations) and carcinogenic (cause cancer). nih.govresearchgate.net This genotoxicity is not caused by the parent compound but by electrophilic metabolites formed during the bioreduction process described in section 8.1. researchgate.net

The key steps in the mechanism are:

Metabolic Activation: The parent nitrophenyl ether is reduced enzymatically, primarily to the N-hydroxylamine derivative (R-NHOH). nih.gov

Formation of a Reactive Ester: In the cell, the N-hydroxylamine can be further activated through enzymatic reactions (e.g., N-acetylation or sulfation) to form an unstable N-acetoxy or N-sulfoxy ester. nih.gov

Generation of the Ultimate Carcinogen: These esters contain a good leaving group. The departure of the acetate (B1210297) or sulfate (B86663) group generates a highly electrophilic and reactive nitrenium ion (R-NH⁺). nih.gov

DNA Adduct Formation: The nitrenium ion is a powerful electrophile that readily attacks nucleophilic sites on DNA bases, particularly the C8 and N2 positions of guanine (B1146940) and the N6 position of adenine. This forms a stable, covalent bond between the metabolite and the DNA, creating a structure known as a DNA adduct. researchgate.netnih.gov

The presence of these bulky DNA adducts disrupts the normal structure and function of the DNA helix. If these adducts are not removed by the cell's DNA repair machinery before cell division, they can cause the DNA replication enzymes to misread the genetic code, leading to the insertion of incorrect bases. This results in permanent changes to the DNA sequence, or mutations. nih.gov The accumulation of mutations in critical genes, such as those that control cell growth (oncogenes and tumor suppressor genes), can lead to uncontrolled cell proliferation and the development of cancer. mdpi.com

Interactions with Biological Macromolecules and Cellular Components

Interactions with DNA: As detailed in the previous section, the primary toxic interaction is the covalent binding of electrophilic metabolites, such as nitrenium ions, to DNA bases. nih.gov This formation of DNA adducts is a well-established mechanism of chemical carcinogenesis for nitroaromatic compounds. researchgate.net Studies with related compounds have demonstrated the formation of specific adducts, such as 7-(2'-oxoethyl)guanine and N²,3-ethenoguanine, following exposure to epoxide metabolites of vinyl ethers. nih.gov For nitrophenyl compounds, the interaction typically involves the reduced amine function attacking the DNA. nih.govresearchgate.net

Interactions with Proteins: The same electrophilic intermediates that react with DNA can also react with nucleophilic amino acid residues in proteins (e.g., cysteine and lysine). Covalent binding to proteins can alter their three-dimensional structure and, consequently, their function. This can lead to the inhibition of critical enzymes, disruption of signaling pathways, and impairment of structural proteins, contributing to cytotoxicity.

Interactions with Lipids: The generation of ROS via futile metabolic cycling (see section 8.1) can initiate lipid peroxidation. nih.gov This is a chain reaction where ROS attack polyunsaturated fatty acids in cell membranes, leading to the formation of lipid radicals and a cascade of oxidative damage. Lipid peroxidation compromises the integrity and fluidity of cellular and organellar membranes, impairing functions like ion transport and energy production, which can ultimately trigger cell death pathways. nih.gov

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitrophenyl pentyl ether
Reactant of Route 2
Reactant of Route 2
2-Nitrophenyl pentyl ether

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